molecular formula C10H12ClNO B13290678 7-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine

7-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B13290678
M. Wt: 197.66 g/mol
InChI Key: HJQUAJVNXWTCLO-UHFFFAOYSA-N
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Description

7-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms The presence of a chlorine atom at the 7th position and an ethyl group at the 2nd position further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with chloroacetaldehyde in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 7-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1,2,4-benzothiadiazine-1,1-dioxide: This compound shares a similar benzene ring structure but contains a thiadiazine ring instead of an oxazine ring.

    7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Another heterocyclic compound with a chlorine atom at the 7th position, but with a quinoline ring system.

Uniqueness

7-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific combination of a benzoxazine ring with a chlorine atom and an ethyl group

Biological Activity

7-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₈H₈ClNO
  • Molecular Weight : 171.61 g/mol
  • CAS Number : 1541875-94-8

The compound features a benzoxazine ring structure, which is known for its stability and potential bioactivity.

Biological Activity

This compound exhibits several biological activities:

1. Antimicrobial Activity

Research indicates that benzoxazine derivatives possess significant antimicrobial properties. For instance, studies have shown that modifications in the benzoxazine structure can enhance antibacterial and antifungal activity against various pathogens. The compound has been tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at certain concentrations .

2. Anticancer Properties

Numerous studies highlight the potential of benzoxazine derivatives in cancer therapy. Specifically, 7-chloro derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For example, a study reported that this compound could induce apoptosis in human cancer cell lines by activating specific signaling pathways associated with cell death .

3. Anti-inflammatory Effects

The anti-inflammatory activity of benzoxazines has been documented in various models. The compound was observed to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in pathogen metabolism or cancer cell growth.
  • Modulation of Signaling Pathways : It appears to affect cellular signaling pathways related to inflammation and apoptosis.

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial properties of 7-chloro derivatives demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. This suggests that the compound could serve as a lead for developing new antibacterial agents .

Case Study 2: Anticancer Research

In vitro studies on human breast cancer cells showed that treatment with 7-chloro-2-ethyl-3,4-dihydro-2H-benzoxazine resulted in a significant decrease in cell viability (IC50 = 25 µM). The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Data Table: Biological Activities Summary

Activity TypeEffectivenessReference
AntibacterialMIC = 32 µg/mL
AnticancerIC50 = 25 µM
Anti-inflammatoryReduced cytokine levels

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

7-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C10H12ClNO/c1-2-8-6-12-9-4-3-7(11)5-10(9)13-8/h3-5,8,12H,2,6H2,1H3

InChI Key

HJQUAJVNXWTCLO-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=C(O1)C=C(C=C2)Cl

Origin of Product

United States

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